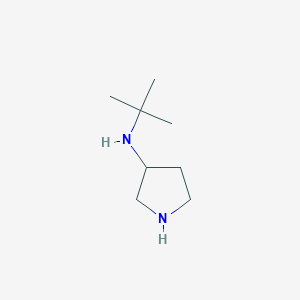

N-(tert-Butyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC20532446

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2 |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | N-tert-butylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3 |

| Standard InChI Key | JCTWRKDNKHCDSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NC1CCNC1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: N-(tert-Butyl)pyrrolidin-3-amine

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol

-

SMILES: CC(NC1CNCC1)(C)C

-

Chirality: The compound exhibits a chiral center at the 3-position of the pyrrolidine ring, enabling enantioselective synthesis for specific applications .

Computational Properties

-

Topological Polar Surface Area (TPSA): 24.06 Ų

-

LogP (Partition Coefficient): 0.7364

Synthesis and Optimization

Primary Synthetic Routes

N-(tert-Butyl)pyrrolidin-3-amine is typically synthesized via alkylation of pyrrolidin-3-amine using tert-butyl halides or related electrophiles. Key methodologies include:

Direct Alkylation

-

Reagents: Pyrrolidin-3-amine, tert-butyl bromide, sodium hydride (NaH).

-

Conditions: Conducted in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

-

Yield: 70–85% after purification via silica gel chromatography .

Reductive Amination (Alternative Pathway)

-

Reagents: Pyrrolidin-3-one, tert-butylamine, sodium cyanoborohydride (NaBH₃CN).

-

Conditions: Methanol or ethanol solvent, room temperature, 6–12 hours .

-

Yield: 50–65% due to steric hindrance from the tert-butyl group .

Enantioselective Synthesis

-

Chiral Resolution: Use of (R)- or (S)-Boc-protected intermediates followed by deprotection (e.g., TFA in DCM) .

-

Catalytic Asymmetric Methods: Jacobsen’s catalyst for kinetic resolution, achieving >95% enantiomeric excess (ee) .

Physicochemical Properties

Physical State and Stability

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: Estimated 180–200°C (extrapolated from analogs).

-

Storage: Stable under inert gas (N₂/Ar) at 2–8°C; sensitive to moisture and oxidation .

Solubility and Reactivity

-

Solubility: Miscible with polar solvents (e.g., DCM, THF); limited solubility in water.

-

Reactivity:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Applications in Pharmaceutical Research

Drug Discovery

-

Kinase Inhibitors: Serves as a scaffold for ATP-binding site inhibitors (e.g., PI3K/Akt pathway modulators) .

-

Neuroprotective Agents: Investigated for Huntington’s disease treatment via NMDA receptor modulation .

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume